4-(3-Phenylpropanoyl)piperazin-2-one
Description
4-(3-Phenylpropanoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 4-position with a 3-phenylpropanoyl group. The piperazin-2-one scaffold (a six-membered ring containing two nitrogen atoms and a ketone moiety) is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, which enhances target binding . This compound is synthesized via nucleophilic substitution reactions, as exemplified by methods involving potassium carbonate-mediated coupling of methyl α-bromophenylacetic acid with piperazinone derivatives .
Properties
IUPAC Name |
4-(3-phenylpropanoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHLTDBFMVWMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Piperazin-2-one Derivatives
Piperazin-2-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 4-(3-Phenylpropanoyl)piperazin-2-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Piperazin-2-one Derivatives
Structural and Electronic Differences
- Substituent Hydrophobicity: The 3-phenylpropanoyl group in this compound enhances lipophilicity compared to the polar phenoxyacetyl group in compound 56 . This may influence membrane permeability and target engagement.
- Steric Bulk : Nutlin-3’s bulky bis-chlorophenylimidazole substituent enables high-affinity MDM2 binding, a feature absent in simpler derivatives like 4-(but-3-yn-1-yl)piperazin-2-one .
Pharmacokinetic Considerations
- Bioavailability: Derivatives with hydrophobic groups (e.g., 3-phenylpropanoyl) may exhibit improved absorption but faster metabolic clearance due to cytochrome P450 interactions.
- Metabolic Stability : The trifluoromethyl group in 3-(4-Trifluoromethylphenyl)piperazin-2-one enhances resistance to oxidative metabolism, prolonging half-life .
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